6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - 2092094-19-2

6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Catalog Number: EVT-1773128
CAS Number: 2092094-19-2
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not described in the provided papers, similar compounds can be synthesized using various methods. One common approach is the Biginelli reaction []. This one-pot, multi-component reaction involves the condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea derivative. Modifications of this reaction and other synthetic routes have been explored to introduce different substituents on the pyrimidine ring.

Molecular Structure Analysis

Tetrahydropyrimidine-2,4-diones generally exist in a puckered conformation. Substituents on the pyrimidine ring, such as the 4-bromophenyl group and the methyl group at position 3 in this specific compound, can influence the overall molecular geometry. Techniques like X-ray crystallography and computational methods like density functional theory (DFT) can be used to elucidate the three-dimensional structure and analyze bond lengths, angles, and other structural parameters [, ].

Chemical Reactions Analysis

Tetrahydropyrimidine-2,4-diones can undergo various chemical reactions, including alkylation, acylation, and condensation reactions. The reactivity is influenced by the presence of the nitrogen atoms in the pyrimidine ring and the carbonyl groups at positions 2 and 4. For instance, alkylation reactions can occur at the nitrogen atoms, while the carbonyl groups can participate in condensation reactions [].

Applications
  • Medicinal Chemistry: These compounds are promising scaffolds for developing new drugs, particularly in areas such as anticancer, antiviral, antibacterial, and anti-inflammatory agents [, , , , ].
  • Organic Synthesis: They serve as valuable building blocks for synthesizing more complex molecules with potentially enhanced biological properties. Modifications at different positions on the pyrimidine ring allow for fine-tuning the structure and exploring structure-activity relationships [, , ].

6-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-Methyluracil)

    Compound Description: This compound serves as a central subject in a study focusing on determining crystal structures from powder diffraction data using the POSIT method. [] It is characterized by its diketo form and a two-dimensional network of hydrogen bonds that create layers within its structure. []

    Relevance: 6-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is structurally similar to 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sharing the core 1,2,3,4-tetrahydropyrimidine-2,4-dione structure. The key distinction lies in the presence of a 4-bromophenyl substituent at the 6th position in the target compound. []

1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

    Compound Description: This compound is the primary subject of a crystallographic study. [] Its structure features a nearly planar pyrimidine ring, a perpendicular orientation of the benzene ring relative to the pyrimidine ring, and an inversion dimer formed through hydrogen bonding involving the amino group. []

    Relevance: This compound belongs to the same 1,2,3,4-tetrahydropyrimidine-2,4-dione class as 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The structural variations include the presence of cyclopropylmethoxymethyl and ethyl substituents at positions 1 and 5, respectively, and a 4-methylbenzyl group at position 6 in the related compound. []

6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(3-phenylpropoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

    Compound Description: Similar to the previous compound, this molecule is also a focus of a crystallographic investigation. [] It exhibits a near-planar pyrimidine ring and specific orientations between the pyrimidine ring and the two benzene rings present in its structure. []

    Relevance: This compound falls under the same 1,2,3,4-tetrahydropyrimidine-2,4-dione category as 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The differences lie in the substituents. The related compound has 3,5-dimethylbenzyl and ethyl groups at positions 6 and 5, respectively, and a (3-phenylpropoxy)methyl group at position 1. []

1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate

    Compound Description: This compound, investigated as part of a crystallographic study, crystallizes with two independent molecules of the tetrahydropyrimidine-2,4-dione derivative and an ethanol molecule. [] Each independent molecule features a near-planar pyrimidine ring and a perpendicular arrangement of the benzene and pyrimidine rings. []

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound is the central focus of a crystallographic analysis. [] Its key structural characteristics include a dihydropyrimidinone ring adopting a boat conformation and the formation of an R22(8) ring motif via N—H⋯O hydrogen bonds, contributing to a zigzag chain structure in the crystal. []

    Relevance: This compound shares structural similarities with 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, particularly the presence of a bromophenyl substituent on the pyrimidine ring. Notably, both compounds have a 6-membered heterocyclic ring with oxo and amino substituents, though the exact position and nature of other substituents differ. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound is studied for its crystal structure. [] It features a dihydropyrimidinone ring in a flattened boat conformation and displays disorder in the difluorophenyl and methoxycarbonyl groups. []

    Relevance: Structurally, this compound shares a similar core structure with 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Both contain a tetrahydropyrimidine ring with a 2-oxo group and an aromatic substituent at the 4-position. They differ in the type of halogen substituent on the aromatic ring and the presence of a carboxylate group at the 5-position in the related compound. []

6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound, investigated in its salt form with piperidine, exhibits a complex hydrogen bonding network in its crystal structure. [] The study highlights the presence of multiple N-H...O and N-H...N hydrogen bonds, contributing to the formation of sheets within the crystal lattice. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound is characterized by its crystal structure, which reveals four independent molecules in the asymmetric unit. [] It displays a notable feature of N—H⋯S hydrogen bonds, leading to the formation of both dimeric and centrosymmetric dimeric arrangements. []

    Relevance: While this compound and 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione share a tetrahydropyrimidine core, they are considered related due to their common origin from Biginelli reaction modifications. [, ] The variations between them lie in the halogen substituents on the phenyl ring at position 4, the presence of a thioxo group instead of an oxo group at position 2, and the presence of phenyl and carboxylate substituents at positions 1 and 5, respectively, in the related compound. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound serves as a starting material for the synthesis of various pyrido[4,3-d]pyrimidine, thiazolo[3,4-c]pyrimidine, and pyrimido[4,5-d]pyridazine derivatives. [] The study involves bromination at the 6-methyl position, leading to the formation of a key intermediate for further transformations. []

6-arylaminopyrimidine-2,4(1H,3H)-diones

    Compound Description: This group of compounds was synthesized and evaluated for their ability to induce endogenous interferon. [] The researchers were particularly interested in the biological activity of these compounds and their potential as antiviral agents. []

    Relevance: This series of compounds, particularly the compound 3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester, shares a similar core structure with 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. [] Both contain a six-membered pyrimidine ring with oxo groups at positions 2 and 4. The difference lies in the substituents at positions 3 and 6 and the saturation of the ring. This series is relevant due to its focus on modifications at the 6-position of the pyrimidine ring, similar to the target compound. []

5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetic acid

    Compound Description: This compound serves as a crucial starting material in the synthesis of dipeptide derivatives of 5-fluorouracil (5FU). [, ] It is used as a building block to introduce the 5FU moiety into the peptide chain. [, ]

    Relevance: This compound is relevant to 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione because both compounds are derived from modifications of uracil. [, ] While the target compound has a bromophenyl substituent at the 6-position, this related compound has modifications at the 5-position of the uracil ring.

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385)

    Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. [] It was developed by optimizing a thieno[2,3-d]pyrimidine-2,4-dione scaffold, with modifications at the 5 and 3 positions. []

    Relevance: This compound is relevant because it highlights the use of a pyrimidine-2,4-dione scaffold as a core structure for developing antagonists, similar to the target compound 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. [] Though structurally different in terms of ring systems and substituents, the shared focus on pyrimidine-2,4-dione as a pharmacologically active scaffold makes it a relevant compound for comparison and understanding structure-activity relationships. []

4-hydroxy-3-nitroquinolin-2(1H)-ones

    Compound Description: This group of compounds was investigated for their antagonistic activity at the glycine site of NMDA receptors. [] The study explores the structure-activity relationships (SAR) within this series, examining the impact of substitutions at various positions on their potency and selectivity. []

    Relevance: Although structurally different from 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, the 4-hydroxy-3-nitroquinolin-2(1H)-ones series is mentioned for its activity as antagonists at the glycine site of NMDA receptors. [] This information might be relevant for understanding potential biological targets or mechanisms related to the target compound. Further investigation would be needed to determine if 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits similar pharmacological activity. []

    Compound Description: These compounds are Positron-Emissions-Tomography (PET) tracers. [] The study investigated their metabolic properties in vitro and in vivo, focusing on understanding their stability, breakdown products, and ability to cross the blood-brain barrier. []

    Relevance: Although structurally distinct from 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, these PET tracers are relevant due to the study's focus on understanding metabolic pathways and pharmacokinetic properties. [] This information might be valuable for designing and evaluating the pharmacokinetic profile of the target compound.

    Compound Description: This compound serves as a starting material for the synthesis of several thiazolo[3,2-a]pyrimidine derivatives. [] Alkylation at the sulfur atom followed by cyclization reactions were key steps in the synthesis. []

    Relevance: This compound is considered structurally related to 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione due to their similar tetrahydropyrimidine core structure. Both feature a six-membered heterocyclic ring with a 2-thioxo/oxo group. The differences are in the substituents at the 4 and 6 positions, and the absence of a substituent at position 3 in the related compound. []

    Compound Description: N-methylphenobarbital and its thio derivatives were studied for the influence of sulfur substitution on their molecular geometry, packing, and hydrogen bonding patterns. [] The study examined how replacing oxygen atoms with sulfur in the barbituric acid ring affected the overall structure and intermolecular interactions. []

    Relevance: While not directly containing the same core structure as 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, these compounds are included due to the discussion on the effects of sulfur substitution on ring pucker and hydrogen bonding patterns in heterocyclic systems. This information might be relevant for understanding the conformational preferences and intermolecular interactions of the target compound. []

    Compound Description: These compounds, BPAU and m-DNB, were studied for their neurotoxic effects and how their metabolism and pharmacokinetic behaviour contribute to their neurotoxicity. [] The research explored metabolic pathways, identified metabolites, and investigated factors influencing their distribution and elimination. []

    Relevance: While not structurally similar to 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, BPAU and m-DNB are included because the study emphasizes the importance of pharmacokinetic factors in neurotoxicity. [] This information might be crucial for evaluating the potential neurotoxic effects of the target compound, prompting further investigations into its metabolic pathway and distribution profile. []

Properties

CAS Number

2092094-19-2

Product Name

6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

IUPAC Name

6-(4-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.1 g/mol

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16)

InChI Key

UQGHAIQUPRKPIG-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.